5-Methylisoxazole-3-carboxamide

Catalog No.
S594698
CAS No.
3445-52-1
M.F
C5H6N2O2
M. Wt
126.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methylisoxazole-3-carboxamide

CAS Number

3445-52-1

Product Name

5-Methylisoxazole-3-carboxamide

IUPAC Name

5-methyl-1,2-oxazole-3-carboxamide

Molecular Formula

C5H6N2O2

Molecular Weight

126.11 g/mol

InChI

InChI=1S/C5H6N2O2/c1-3-2-4(5(6)8)7-9-3/h2H,1H3,(H2,6,8)

InChI Key

KBOSIRPMGVGOEP-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)C(=O)N

Synonyms

3-carbamoyl-5-methylisoxazole

Canonical SMILES

CC1=CC(=NO1)C(=O)N

Application in Drug Discovery

Specific Scientific Field: This application falls under the field of Drug Discovery .

Summary of the Application: 5-Methylisoxazole-3-carboxamide is a derivative of isoxazole and is used in the synthesis of these drugs .

Methods of Application or Experimental Procedures: The synthesis of isoxazoles, including 5-Methylisoxazole-3-carboxamide, often employs Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction . Due to the disadvantages associated with metal-catalyzed reactions, such as high costs, low abundance, toxicity, significant generation of waste, and difficulty to separate from the reaction mixtures, there is a growing interest in developing alternate metal-free synthetic routes .

Results or Outcomes: The development of metal-free synthetic routes for the synthesis of isoxazoles has significant biological interests .

Application as Antitubercular Agents

Specific Scientific Field: This application falls under the field of Pharmaceutical Chemistry .

Summary of the Application: 5-Methylisoxazole-3-carboxamide derivatives have been synthesized and evaluated as potential antitubercular agents .

Methods of Application or Experimental Procedures: The 5-methylisoxazole-3-carboxamide derivatives were synthesized from 5-methylisoxazole-3-carbonyl chloride with various amines in a good yield . The synthesized compounds were characterized by IR, 1HNMR, 13CNMR, and EIMS studies .

Results or Outcomes: The synthesized 5-methylisoxazole-3-carboxamide derivatives showed promising antitubercular activity .

5-Methylisoxazole-3-carboxamide is a heterocyclic organic compound with the molecular formula C₅H₆N₂O₂ and a molecular weight of 126.11 g/mol. It features an isoxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom, along with a carboxamide functional group. The compound is recognized for its potential biological activity and applications in medicinal chemistry.

Typical of carboxamides and isoxazoles. Notably, it can undergo:

  • Nucleophilic substitutions: The nitrogen atom in the carboxamide can act as a nucleophile, allowing for reactions with electrophiles.
  • Dehydration reactions: Under certain conditions, it can lose water to form an isoxazole derivative.
  • Cyclization reactions: It can be involved in the formation of more complex heterocycles through cyclization with other reactants.

These reactions are often facilitated by catalysts or specific reaction conditions to enhance yield and selectivity.

Research indicates that 5-Methylisoxazole-3-carboxamide exhibits significant biological activity. It has been studied for its potential as an antitubercular agent, demonstrating efficacy against Mycobacterium tuberculosis. Additionally, derivatives of this compound have shown promise in various pharmacological activities, including anti-inflammatory and analgesic effects. The biological mechanisms often involve modulation of specific receptors or enzymes within biochemical pathways.

Several synthesis methods have been developed for 5-Methylisoxazole-3-carboxamide:

  • One-pot synthesis: A method involving the reaction of aryl aldehydes with appropriate reagents to yield the desired isoxazole derivative efficiently .
  • Palladium-catalyzed reactions: These methods utilize palladium catalysts to facilitate the formation of isoxazole derivatives from various substrates .
  • Carbonyl chloride route: Synthesis can also be achieved through the reaction of 5-methylisoxazole-3-carbonyl chloride with amines to produce the corresponding carboxamide .

These methods highlight the versatility in synthesizing 5-Methylisoxazole-3-carboxamide and its derivatives.

5-Methylisoxazole-3-carboxamide has several applications:

  • Pharmaceuticals: Its derivatives are explored in drug development, particularly as potential treatments for infectious diseases like tuberculosis.
  • Biochemical research: The compound serves as a tool in studies related to enzyme inhibition and receptor interaction.
  • Chemical synthesis: It acts as an intermediate in organic synthesis, contributing to the development of more complex molecules.

Interaction studies involving 5-Methylisoxazole-3-carboxamide focus on its binding affinity to various biological targets. These studies typically assess:

  • Receptor binding: Evaluating how effectively the compound interacts with specific receptors involved in disease pathways.
  • Enzyme inhibition: Investigating whether it inhibits key enzymes that play roles in metabolic processes or disease progression.
  • Synergistic effects: Analyzing how it interacts with other compounds to enhance therapeutic efficacy.

Such studies are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound.

5-Methylisoxazole-3-carboxamide shares structural similarities with several other compounds, particularly within the isoxazole family. Here are some notable comparisons:

Compound NameSimilarity IndexUnique Features
5-Phenylisoxazole-3-carboxamide0.80Contains a phenyl group which may enhance lipophilicity
N-Methyl-5-phenylisoxazole-3-carboxamide0.74Methyl substitution may affect solubility and activity
3-Hydroxyisoxazole-5-carboxamide0.51Hydroxyl group introduces different reactivity
(5-Methylisoxazol-3-yl)methanamine hydrochloride0.83Amino group adds basicity and potential reactivity
5-Methylisoxazole-3-carboxaldehyde0.87Aldehyde functionality may allow for different reactions

These compounds highlight the unique attributes of 5-Methylisoxazole-3-carboxamide while also showcasing its potential versatility in various chemical contexts. The presence of different functional groups influences their biological activity and application potential significantly.

UNII

L3Z7EO2G4I

Other CAS

3445-52-1

Dates

Modify: 2023-08-15

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